![molecular formula C10H13NO2 B13073624 2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
2-[2-(Methylamino)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Methylamino)ethyl]benzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(methylamino)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[2-(Methylamino)ethyl]benzoic acid involves the reaction of benzoic acid with 2-(methylamino)ethanol. The reaction typically requires an acidic catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions for several hours . The product is then purified through extraction and recrystallization techniques.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Methylamino)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
2-[2-(Methylamino)ethyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Methylamino)ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the pathway involved. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)benzoic acid: Similar structure but lacks the ethyl group.
2-(Dimethylamino)benzoic acid: Contains an additional methyl group on the amino nitrogen.
2-(Ethylamino)benzoic acid: The amino group is substituted with an ethyl group instead of a methyl group.
Uniqueness
2-[2-(Methylamino)ethyl]benzoic acid is unique due to the presence of both the methylamino and ethyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its similar compounds.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-[2-(methylamino)ethyl]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-11-7-6-8-4-2-3-5-9(8)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Clé InChI |
SKJOKOPLRAPHIC-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
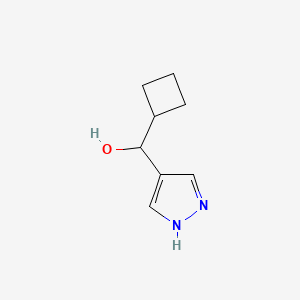
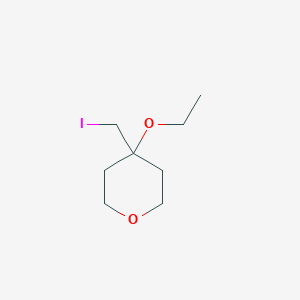

![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
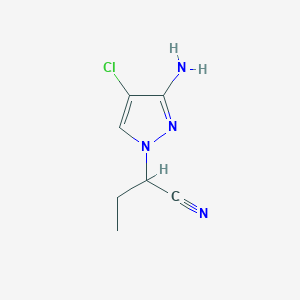
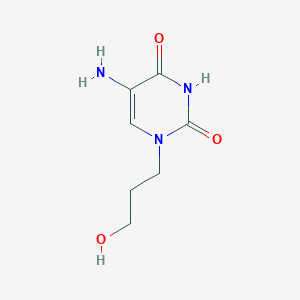
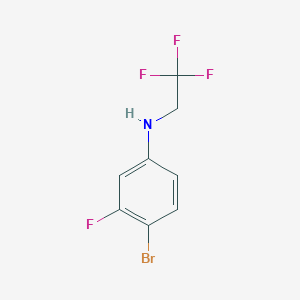
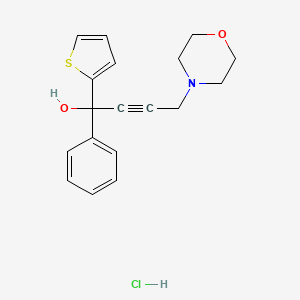
![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
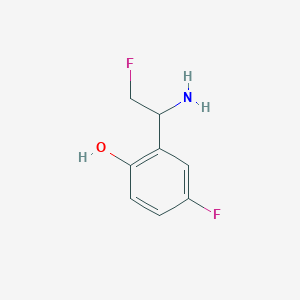
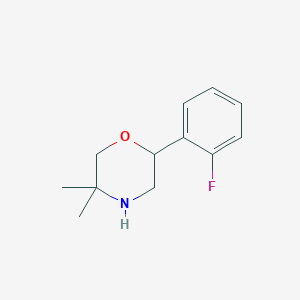
![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
